

"Apigenin 7-O-malonylglucoside" solubility in different solvents

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Compound of Interest

Compound Name: *Apigenin 7-O-malonylglucoside*

Cat. No.: *B1235174*

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An In-depth Technical Guide on the Solubility of **Apigenin 7-O-malonylglucoside**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-malonylglucoside is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. It is a glycosidic derivative of apigenin, where a glucose molecule, further esterified with a malonyl group, is attached at the 7-hydroxyl position. This modification significantly influences the molecule's physicochemical properties, including its solubility, which is a critical parameter for its extraction, formulation, and bioavailability. Found in plants such as chrysanthemum flowers, this compound is of interest for its potential biological activities, which are intrinsically linked to its ability to be dissolved and absorbed.^[1]

This technical guide provides a comprehensive overview of the known solubility of **Apigenin 7-O-malonylglucoside** in various solvents. Due to the limited availability of extensive quantitative data for this specific compound, this paper also includes qualitative solubility information and, for comparative context, quantitative data for its parent aglycone, apigenin. Furthermore, it details a standard experimental protocol for determining flavonoid solubility.

Solubility Data

The solubility of a compound is a key determinant of its behavior in both chemical and biological systems. The addition of the malonylglucoside moiety to the apigenin backbone generally increases its polarity compared to the aglycone. However, quantitative data remains sparse in publicly available literature.

Quantitative Solubility of Apigenin 7-O-malonylglucoside

The available quantitative solubility data for **Apigenin 7-O-malonylglucoside** is primarily in Dimethyl Sulfoxide (DMSO) and solvent systems designed for in vivo administration.

Solvent System	Concentration / Solubility	Method / Remarks
Dimethyl Sulfoxide (DMSO)	50 mg/mL (96.45 mM)[1]	Requires sonication to dissolve.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 1.25 mg/mL (2.41 mM)[1]	Forms a clear solution; saturation unknown.[1]
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 1.25 mg/mL (2.41 mM)[1]	Forms a clear solution; saturation unknown.[1]
10% DMSO, 90% Corn Oil	≥ 1.25 mg/mL (2.41 mM)[1]	Forms a clear solution; saturation unknown.[1]

Qualitative Solubility of Apigenin 7-O-malonylglucoside

Qualitative assessments provide general guidance on solvent selection for extraction and analytical purposes.

Solvent	Solubility Description
Methanol	Soluble[2]
Ethanol	Soluble[2]
Other Organic Solvents	Soluble[2]
Water	Practically Insoluble (inferred)

Comparative Solubility Data: Apigenin (Aglycone)

For context, the solubility of the parent compound, apigenin, has been more extensively studied. The absence of the polar malonylglucoside group renders apigenin poorly soluble in aqueous solutions but soluble in various organic solvents. Data from a comprehensive study by Shakeel et al. (2017) is presented below, showing the mole fraction solubility (x_e) at 318.2 K (45°C).[3]

Solvent	Mole Fraction Solubility (x_e) at 318.2 K
Polyethylene Glycol-400 (PEG-400)	4.27×10^{-1} [3][4]
Dimethyl Sulfoxide (DMSO)	4.18×10^{-1} [3][4]
Transcutol®	3.83×10^{-1} [3][4]
Propylene Glycol (PG)	1.50×10^{-2} [3][4]
Ethylene Glycol (EG)	8.22×10^{-3} [3][4]
1-Butanol	9.18×10^{-4} [3][4]
2-Butanol	8.90×10^{-4} [3][4]
Isopropanol (IPA)	6.29×10^{-4} [3][4]
Ethanol	4.86×10^{-4} [3][4]
Ethyl Acetate (EA)	4.46×10^{-4} [3][4]
Methanol	2.96×10^{-4} [3][4]
Water	3.08×10^{-6} [3][4]

Experimental Protocol for Solubility Determination

A reliable and reproducible method for determining the solubility of flavonoids like **Apigenin 7-O-malonylglucoside** is crucial for research and development. The isothermal shake-flask method followed by UPLC or HPLC analysis is a gold standard.[3][5]

Principle

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature. An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is quantified using a calibrated analytical technique.

Materials and Equipment

- **Apigenin 7-O-malonylglucoside** (solid, high purity)
- Solvents of interest (analytical or HPLC grade)
- Analytical balance
- Vials with screw caps (e.g., 2 mL or 4 mL)
- Thermostatically controlled shaker or incubator
- Centrifuge with temperature control
- Syringe filters (e.g., 0.22 μm or 0.45 μm , compatible with solvent)
- Volumetric flasks and pipettes
- UPLC or HPLC system with a suitable detector (e.g., PDA or MS)
- Analytical column (e.g., C18)

Step-by-Step Methodology

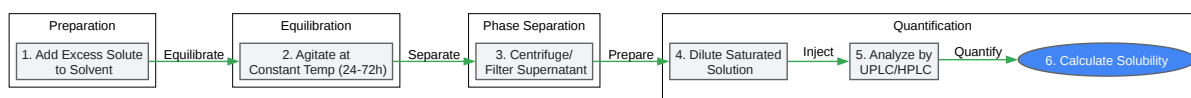
- Preparation of Supersaturated Solution:
 - Add an excess amount of solid **Apigenin 7-O-malonylglucoside** to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
 - Add a known volume or mass of the desired solvent to the vial.
- Equilibration:

- Securely cap the vials.
- Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).
- Agitate the vials at a constant speed for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to achieve equilibrium.
- Phase Separation:
 - After equilibration, allow the vials to rest at the set temperature for approximately 30 minutes to allow larger particles to settle.
 - To remove the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm) for 10-15 minutes at the same temperature as equilibration to prevent precipitation or further dissolution.[\[6\]](#)
- Sample Preparation for Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - For an additional purification step, the supernatant can be filtered through a syringe filter (e.g., 0.22 µm) that has been pre-warmed to the experimental temperature.
 - Accurately dilute the supernatant with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
- Quantification:
 - Analyze the diluted sample using a validated UPLC or HPLC method.[\[3\]](#)
 - Prepare a multi-point calibration curve using standard solutions of **Apigenin 7-O-malonylglucoside** of known concentrations.
 - Determine the concentration of the saturated solution by applying the dilution factor to the concentration measured from the calibration curve.

- Data Reporting:
 - Express the solubility in units such as mg/mL, $\mu\text{g/mL}$, or molarity (mol/L).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.



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Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

The solubility of **Apigenin 7-O-malonylglucoside** is a critical parameter influencing its scientific and commercial applications. Current data indicates high solubility in DMSO and moderate solubility in specific formulation mixtures designed for research purposes.[1] While it is qualitatively described as soluble in common organic alcohols like methanol and ethanol, precise quantitative, temperature-dependent data in a wide range of solvents is not yet widely published.[2] This stands in contrast to its aglycone, apigenin, for which extensive solubility data is available. The provided experimental protocol offers a robust framework for researchers to systematically determine the solubility of **Apigenin 7-O-malonylglucoside** and other flavonoids, enabling further development in pharmacology and natural product chemistry.

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